2,4-Dibromo-6-hydroxybenzonitrile
Overview
Description
Scientific Research Applications
Herbicide Resistance and Detoxification
Research has demonstrated the potential of genetically engineered plants to exhibit resistance to herbicides through the expression of detoxification genes. For example, transgenic plants expressing a bacterial gene for nitrilase showed resistance to bromoxynil, a compound closely related to 2,4-Dibromo-6-hydroxybenzonitrile. This nitrilase converts bromoxynil to a less toxic metabolite, demonstrating a method for developing herbicide-resistant crops (Stalker, Mcbride, & Malyj, 1988).
Corrosion Inhibition
Derivatives of 2,4-Dihydroxybenzonitrile have been studied for their corrosion inhibition properties on mild steel in acidic conditions. The research suggests that certain derivatives can significantly protect metal surfaces from corrosion, indicating potential industrial applications for related compounds like 2,4-Dibromo-6-hydroxybenzonitrile (Verma, Quraishi, & Singh, 2015).
Biotransformation and Environmental Degradation
Studies on the anaerobic biodegradation of bromoxynil, a relative of 2,4-Dibromo-6-hydroxybenzonitrile, have shown that it can be transformed under various anaerobic conditions. This transformation leads to the release of less harmful metabolites, highlighting the environmental fate and potential bioremediation strategies for such compounds (Knight, Berman, & Häggblom, 2003).
Molecular Structure and Properties
Research on the structure and properties of halogenated hydroxybenzonitriles has provided insights into their molecular arrangements, polymorphisms, and solvation behaviors. These studies are fundamental for understanding the physicochemical properties and potential applications of compounds like 2,4-Dibromo-6-hydroxybenzonitrile (Britton, 2006).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2,4-dibromo-6-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NO/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEHUYDPUNXYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C#N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380517 | |
Record name | 2,4-dibromo-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-6-hydroxybenzonitrile | |
CAS RN |
73289-86-8 | |
Record name | Benzonitrile, 2,4-dibromo-6-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73289-86-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-dibromo-6-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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